molecular formula C25H31N3O5 B12479924 Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate

Cat. No.: B12479924
M. Wt: 453.5 g/mol
InChI Key: MDGVJAMNTXVPQV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an ethyl ester, a piperazine ring, and a phenyl group with a propan-2-yloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-acetylpiperazine, followed by its reaction with 4-(propan-2-yloxy)phenyl isocyanate to form the corresponding urea derivative. This intermediate is then coupled with ethyl 3-aminobenzoate under appropriate reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 2-(4-acetylpiperazin-1-yl)acetate: A related compound with a simpler structure, lacking the phenyl group and propan-2-yloxy substituent.

    4-(4-Methylpiperazin-1-yl)aniline: Another similar compound with a piperazine ring, but different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate

InChI

InChI=1S/C25H31N3O5/c1-5-32-25(31)20-8-11-23(28-14-12-27(13-15-28)18(4)29)22(16-20)26-24(30)19-6-9-21(10-7-19)33-17(2)3/h6-11,16-17H,5,12-15H2,1-4H3,(H,26,30)

InChI Key

MDGVJAMNTXVPQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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